molecular formula C24H18ClNO B11606328 8-(benzyloxy)-2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline

8-(benzyloxy)-2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline

Cat. No.: B11606328
M. Wt: 371.9 g/mol
InChI Key: SHJPWEKZZARIQF-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(BENZYLOXY)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]QUINOLINE is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(BENZYLOXY)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl chloride and a suitable base.

    Ethenylation: The ethenyl group can be introduced through a Heck reaction, where the quinoline derivative is reacted with 4-chlorostyrene in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-(BENZYLOXY)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyloxy and ethenyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Benzyl chloride for nucleophilic substitution, 4-chlorostyrene for Heck reaction.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 8-(BENZYLOXY)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Phenylquinoline: Studied for its anticancer activity.

    4-Chloroquinoline: Used as an intermediate in the synthesis of antimalarial drugs.

Uniqueness

8-(BENZYLOXY)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]QUINOLINE is unique due to the presence of both benzyloxy and ethenyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H18ClNO

Molecular Weight

371.9 g/mol

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-8-phenylmethoxyquinoline

InChI

InChI=1S/C24H18ClNO/c25-21-13-9-18(10-14-21)11-15-22-16-12-20-7-4-8-23(24(20)26-22)27-17-19-5-2-1-3-6-19/h1-16H,17H2/b15-11+

InChI Key

SHJPWEKZZARIQF-RVDMUPIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)/C=C/C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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